molecular formula C18H18N2O4S2 B11169265 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide

Cat. No.: B11169265
M. Wt: 390.5 g/mol
InChI Key: CXLYMIUIPQFFRW-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a phenoxybutanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable sulfonyl chloride under basic conditions. The resulting intermediate is then reacted with 4-phenoxybutanoic acid or its derivatives to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The benzothiazole ring can intercalate with DNA or interact with enzymes, modulating their activity. The phenoxybutanamide moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

Uniqueness

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-PHENOXYBUTANAMIDE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the phenoxybutanamide moiety differentiates it from other similar compounds, potentially enhancing its efficacy and specificity in various applications.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C18H18N2O4S2/c1-26(22,23)14-9-10-15-16(12-14)25-18(19-15)20-17(21)8-5-11-24-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21)

InChI Key

CXLYMIUIPQFFRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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